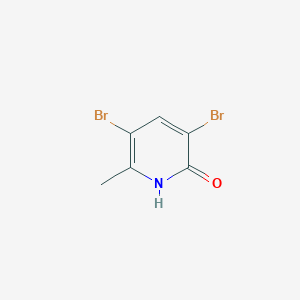

3,5-Dibromo-6-methylpyridin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBUELJRZDJHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301325 | |

| Record name | 3,5-dibromo-6-methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500587-45-1 | |

| Record name | 3,5-dibromo-6-methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-6-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Dibromo-6-methylpyridin-2-ol in Medicinal Chemistry

This compound is a key heterocyclic building block in the development of novel therapeutics. Its rigid pyridine scaffold, decorated with strategically placed bromine atoms and a methyl group, offers a unique combination of lipophilicity, hydrogen bonding capabilities, and sites for further chemical modification. The bromine atoms, in particular, can serve as versatile handles for cross-coupling reactions, enabling the construction of complex molecular architectures. This makes this compound a valuable intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. This guide provides a comprehensive overview of the primary synthetic routes to this important molecule, with a focus on the underlying chemical principles and practical experimental details.

Primary Synthesis Route: Direct Dibromination of 6-Methylpyridin-2-ol

The most direct and atom-economical approach to this compound is the electrophilic bromination of the readily available starting material, 6-methylpyridin-2-ol (also known as 6-methyl-2-pyridone). The pyridin-2-ol tautomer is electron-rich, and the hydroxyl group is an activating, ortho-, para-director. This inherent reactivity directs the incoming bromine electrophiles to the 3 and 5 positions of the pyridine ring.

Reaction Mechanism and Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of brominating agent and solvent is critical to achieving high yields and selectivity. While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and can sometimes offer better control over the reaction, minimizing the formation of over-brominated byproducts. The reaction is typically carried out in a polar solvent, such as acetic acid or a chlorinated solvent, which can facilitate the polarization of the Br-Br bond or the protonation of the brominating agent, thereby increasing its electrophilicity.

Diagram 1: Proposed Synthesis of this compound

Caption: A flowchart illustrating the direct synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination of activated pyridine systems.

Materials:

-

6-Methylpyridin-2-ol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid or Chloroform

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexanes or other suitable recrystallization solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Dropping funnel (for liquid bromine)

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methylpyridin-2-ol (1.0 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

Addition of Brominating Agent:

-

Using NBS: To the stirred solution, add N-bromosuccinimide (2.0-2.2 equivalents) portion-wise at room temperature. The reaction may be slightly exothermic.

-

Using Bromine: Cool the solution in an ice bath. Add bromine (2.0-2.2 equivalents) dropwise via a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

-

Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate. Be cautious of gas evolution.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

-

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| CAS Number | 500587-45-1 | [1] |

| Melting Point | 254-255 °C | [2] |

Alternative Synthetic Approaches

While direct bromination is the most common route, other strategies can be employed, particularly if regioselectivity is a concern with more complex substrates.

Bromination of a Pre-functionalized Pyridine

In some cases, it may be advantageous to start with a pyridine ring that already contains one of the desired bromine atoms or a group that can be converted to the hydroxyl group at a later stage. For instance, a Sandmeyer-type reaction on an aminopyridine could be employed to introduce a bromine atom, followed by subsequent bromination and hydrolysis. A patented method for the preparation of 2,5-dibromo-3-methylpyridine involves the bromination of 2-amino-3-methylpyridine followed by a Sandmeyer reaction to replace the amino group with a bromine atom[3]. While not directly applicable for the synthesis of the target molecule, it highlights a valid synthetic strategy for constructing dibrominated pyridine cores[3].

Synthesis from Acyclic Precursors

While less common for this specific target, substituted pyridines can be synthesized from acyclic precursors through various cyclization reactions. These methods offer the advantage of building the desired substitution pattern from the ground up, but often involve more steps and may result in lower overall yields.

Safety and Handling Considerations

-

Bromine (Br₂): Is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide (NBS): Is an irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Acetic acid is corrosive, and chlorinated solvents are volatile and potentially toxic. Handle these in a fume hood.

-

Neutralization: The neutralization of acidic solutions with bicarbonate can cause vigorous gas evolution. Add the bicarbonate solution slowly and with good stirring.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct dibromination of 6-methylpyridin-2-ol. The choice of brominating agent and careful control of reaction conditions are key to obtaining the desired product in high yield and purity. This guide provides a solid foundation for researchers and drug development professionals to confidently synthesize this valuable building block for their research endeavors.

References

Sources

An In-depth Technical Guide to 3,5-Dibromo-6-methylpyridin-2-ol: A Key Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-6-methylpyridin-2-ol is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its unique substitution pattern, featuring two bromine atoms and a hydroxyl group on the pyridine ring, imparts specific reactivity that makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the identification, synthesis, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Part 1: Core Identification and Physicochemical Properties

The unambiguous identification of a chemical compound is paramount for its effective use in research and development. This section details the key identifiers and physicochemical properties of this compound.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 3,5-Dibromo-6-methyl-2(1H)-pyridinone

-

CAS Number: 500587-45-1[1]

-

Molecular Formula: C₆H₅Br₂NO[1]

-

Molecular Weight: 266.92 g/mol [1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Melting Point | 254-255 °C | [1] |

| Boiling Point (Predicted) | 289.9 ± 40.0 °C | [1] |

| Density (Predicted) | 2.081 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.58 ± 0.10 | [1] |

Part 2: Spectral Characterization

While experimental spectral data for this compound is not widely available in the public domain, this section outlines the expected spectral characteristics based on its structure and data from closely related compounds. These predictions can serve as a guide for researchers in confirming the identity and purity of synthesized or purchased material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of δ 2.0-2.5 ppm. A singlet for the aromatic proton at the C4 position would also be anticipated, likely in the downfield region (δ 7.0-8.0 ppm), influenced by the adjacent bromine atoms. The hydroxyl proton (OH) signal may be broad and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will be characterized by six distinct signals. The methyl carbon would appear upfield (around δ 20-25 ppm). The five aromatic carbons will have shifts influenced by the substituents. The carbon bearing the hydroxyl group (C2) and the brominated carbons (C3 and C5) would be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a cluster of peaks with a 1:2:1 intensity ratio for [M]⁺, [M+2]⁺, and [M+4]⁺. Fragmentation would likely involve the loss of bromine atoms and potentially the methyl group.

Part 3: Synthesis and Purification

Conceptual Synthetic Workflow

The synthesis of this compound would likely proceed via the direct bromination of 6-methylpyridin-2-ol.

Caption: Conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: This is a hypothetical protocol and should be optimized and performed with appropriate safety precautions by qualified personnel.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 6-methylpyridin-2-ol in a suitable solvent such as glacial acetic acid.

-

Bromination: While stirring, add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) dropwise to the reaction mixture at room temperature. The stoichiometry of the brominating agent should be carefully controlled to achieve dibromination.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Part 4: Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural features suggest its potential as a key intermediate in several areas of chemical research, particularly in the synthesis of biologically active compounds. Halogenated pyridines are known to be important scaffolds in medicinal chemistry. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse substituents to build molecular complexity.

The presence of the hydroxyl group also offers a site for derivatization, for example, through etherification or esterification, to modulate the physicochemical properties and biological activity of the resulting molecules. Given the known biological activities of other brominated pyridines, it is plausible that derivatives of this compound could be investigated for a range of therapeutic targets.

Part 5: Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the safety information for structurally related brominated pyridine compounds, the following precautions should be observed.

Hazard Identification

-

Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a chemical intermediate with significant potential for use in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials. While detailed experimental data and specific applications are not yet widely reported, its structural features provide a clear rationale for its utility as a versatile building block. Researchers working with this compound should proceed with caution, following appropriate safety protocols, and will likely find it to be a valuable tool in the synthesis of complex molecular architectures.

References

-

Chongqing Chemdad Co., Ltd. 3,5-Dibromo-2-hydroxy-6-methylpyridine. Available at: [Link]

-

PubChem. 3,6-Dibromo-2-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Reich, H. J. (2017). 5. Proton Nuclear Magnetic Resonance Spectroscopy. In Organic Chemistry Data. University of Wisconsin. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Pivotal Role of 3,5-Dibromo-2-methylpyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Article on 3,5-Dibromo-2-methylpyridine. (Date not available). 3,5-Dibromo-2-methylpyridine: A Key Intermediate for Pharmaceutical, Agrochemical, and Material Science Applications. Available at: [Link]

-

Murthy, P. K., et al. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. IUCrData, 2(5), x170728. Available at: [Link]

-

Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Oriental Journal of Chemistry, 32(1), 359-371. Available at: [Link]

Sources

Spectroscopic Characterization of 3,5-Dibromo-6-methylpyridin-2-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,5-Dibromo-6-methylpyridin-2-ol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the critical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis for this compound. A significant focus is placed on the influence of pyridin-2-ol/pyridin-2-one tautomerism on the resulting spectral data. This guide combines theoretical principles with practical, field-proven insights to facilitate a thorough understanding and accurate interpretation of the spectroscopic data for this and related molecules.

Introduction: The Structural Duality of this compound

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. A crucial aspect of its chemical nature is the existence of a tautomeric equilibrium between the hydroxy form (this compound) and the keto or pyridinone form (3,5-Dibromo-6-methyl-1H-pyridin-2-one). This equilibrium is highly dependent on the solvent, temperature, and pH, and its understanding is paramount for the accurate interpretation of spectroscopic data.[1][2][3]

The two tautomeric forms, shown in Figure 1, possess distinct electronic and structural features that manifest differently in various spectroscopic analyses. This guide will explore the expected spectroscopic signatures of both tautomers.

Figure 1: Tautomeric Equilibrium of this compound

Caption: The equilibrium between the aromatic hydroxy form and the non-aromatic keto form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, NMR can provide insights into the predominant tautomeric form in a given solvent.

Predicted ¹H NMR Spectra

Due to the unavailability of experimental spectra in public databases, ¹H NMR chemical shifts for both tautomers have been predicted using computational methods and comparison with similar structures.[4][5] The expected chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Tautomers of this compound

| Proton | Predicted Shift (Hydroxy Form) | Predicted Shift (Keto Form) | Multiplicity | Integration |

| -CH₃ | ~ 2.4 - 2.6 | ~ 2.2 - 2.4 | s | 3H |

| Aromatic CH | ~ 7.8 - 8.0 | ~ 7.6 - 7.8 | s | 1H |

| -OH | ~ 10.0 - 13.0 (broad) | - | br s | 1H |

| -NH | - | ~ 12.0 - 14.0 (broad) | br s | 1H |

Causality behind Experimental Choices: The choice of solvent is critical in determining the observed tautomer. In non-polar solvents like CDCl₃, the hydroxy form may be more prevalent, while in polar, protic solvents like DMSO-d₆, the keto form is often favored due to intermolecular hydrogen bonding.[3] The broad signals for the -OH and -NH protons are due to chemical exchange and quadrupole broadening.

Predicted ¹³C NMR Spectra

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the two tautomers are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound

| Carbon | Predicted Shift (Hydroxy Form) | Predicted Shift (Keto Form) |

| -CH₃ | ~ 18 - 22 | ~ 16 - 20 |

| C4 | ~ 140 - 145 | ~ 138 - 142 |

| C3, C5 (C-Br) | ~ 105 - 115 | ~ 100 - 110 |

| C6 | ~ 148 - 152 | ~ 145 - 150 |

| C2 (C-O/C=O) | ~ 155 - 160 | ~ 160 - 165 |

Expertise & Experience: A key differentiator between the two tautomers in ¹³C NMR is the chemical shift of the C2 carbon. In the hydroxy form, this carbon is attached to an oxygen via a single bond and is part of an aromatic system, resulting in a chemical shift in the range of 155-160 ppm. In the keto form, this carbon is a carbonyl carbon, which is more deshielded and thus appears further downfield, typically in the 160-165 ppm range.

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Diagram 1: NMR Data Acquisition and Processing Workflow

Caption: A stepwise workflow for NMR sample preparation, data acquisition, processing, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The tautomerism of this compound will result in distinct IR spectra for each form.

Expected IR Absorptions

The key vibrational frequencies for the two tautomers are presented in Table 3.

Table 3: Expected IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound

| Functional Group | Expected Frequency (Hydroxy Form) | Expected Frequency (Keto Form) |

| O-H stretch | 3200 - 3600 (broad) | - |

| N-H stretch | - | 3300 - 3500 (medium) |

| C=O stretch | - | 1640 - 1680 (strong) |

| C=C/C=N stretch | 1550 - 1620 (multiple bands) | 1550 - 1620 (multiple bands) |

| C-Br stretch | 500 - 600 | 500 - 600 |

Trustworthiness: The presence of a strong absorption band in the region of 1640-1680 cm⁻¹ is a definitive indicator of the presence of the keto tautomer, corresponding to the C=O stretching vibration. Conversely, a broad absorption in the 3200-3600 cm⁻¹ region would suggest the presence of the O-H group of the hydroxy tautomer.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Diagram 2: ATR-IR Spectroscopy Workflow

Caption: A streamlined workflow for acquiring an ATR-IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum

Both tautomers of this compound have the same molecular formula (C₆H₅Br₂NO) and therefore the same exact mass. The presence of two bromine atoms will result in a characteristic isotopic pattern.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Monoisotopic) | Isotopic Pattern |

| [M]⁺ | 268.879 | A triplet of peaks at m/z ~269, 271, 273 with an approximate ratio of 1:2:1 due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). |

| [M-Br]⁺ | 190.971 | A doublet of peaks with an approximate ratio of 1:1. |

| [M-HBr]⁺ | 189.963 | A doublet of peaks with an approximate ratio of 1:1. |

Authoritative Grounding: The fragmentation pattern can provide clues to the structure. For example, the loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

Diagram 3: ESI-MS Analysis Workflow

Caption: A workflow for ESI-MS analysis via direct infusion.

Conclusion

The spectroscopic characterization of this compound is a multifaceted task that requires a deep understanding of its tautomeric nature. This guide has provided a framework for interpreting the NMR, IR, and MS data of this compound, even in the absence of extensive experimental data. By combining predicted data with established spectroscopic principles and detailed experimental protocols, researchers can confidently approach the structural elucidation of this and other related pyridin-2-ol derivatives. The key to a successful analysis lies in the careful consideration of the experimental conditions and their influence on the tautomeric equilibrium.

References

-

Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002). Arkivoc, 2003(11), 116-127. [Link]

-

Structural Isomers and Tautomerism of 2-Hydroxypyridine in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. (2000). The Journal of Physical Chemistry A, 104(49), 11557-11563. [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). Molecules, 21(11), 1549. [Link]

-

Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2018). The Journal of Physical Chemistry Letters, 9(16), 4684-4689. [Link]

-

Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. (2020). Physical Chemistry Chemical Physics, 22(21), 11956-11967. [Link]

-

(79)Br NMR spectroscopy as a practical tool for kinetic analysis. (2009). Magnetic Resonance in Chemistry, 47(10), 878-882. [Link]

-

NMR in pyridine no meta splitting. (2019). Chemistry Stack Exchange. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1966). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(12), 859-864. [Link]

-

(Br) Bromine NMR. University of Ottawa. [Link]

-

PROSPRE - 1H NMR Predictor. PROSPRE. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Electronic Supporting Information. The Royal Society of Chemistry. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

3,5-Dibromo-6-methylpyridin-2-amine. (2017). ResearchGate. [Link]

Sources

- 1. [PDF] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROSPRE [prospre.ca]

- 5. Visualizer loader [nmrdb.org]

An In-depth Technical Guide on the Tautomerism of 3,5-Dibromo-6-methylpyridin-2-ol

This guide provides a comprehensive analysis of the tautomeric equilibrium of 3,5-Dibromo-6-methylpyridin-2-ol, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. We will delve into the fundamental principles governing its tautomerism, the influence of substituents and environmental factors, and the experimental and computational methodologies employed to characterize this dynamic process. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced behavior of heterocyclic compounds.

Introduction to Pyridin-2-ol Tautomerism

The tautomerism of 2-hydroxypyridine and its corresponding pyridone form is a classic example of prototropic tautomerism in heterocyclic chemistry.[1][2] This equilibrium involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom, resulting in two distinct isomers: the aromatic lactim form (2-hydroxypyridine) and the non-aromatic but resonance-stabilized lactam form (pyridin-2(1H)-one).[3][4] The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and the presence of other interacting molecules.[1][5]

The relative stability of these tautomers is a delicate balance between the aromaticity of the lactim form and the strong C=O bond and favorable intermolecular hydrogen bonding of the lactam form.[4][6] In the gas phase, the 2-hydroxypyridine tautomer is generally favored due to its aromatic character.[2][7] However, in polar solvents and the solid state, the pyridone form predominates due to its higher polarity and ability to form stable hydrogen-bonded dimers.[1][5]

The Case of this compound

The introduction of substituents onto the pyridine ring can significantly influence the tautomeric equilibrium. In the case of this compound, we have two electron-withdrawing bromine atoms at positions 3 and 5, and an electron-donating methyl group at position 6.

The lactam-lactim tautomerism of this compound is depicted below:

Caption: Tautomeric equilibrium of this compound.

The electron-withdrawing nature of the bromine atoms is expected to increase the acidity of the N-H proton in the pyridone form, potentially shifting the equilibrium. Conversely, the electron-donating methyl group may have an opposing effect. A comprehensive understanding requires experimental and computational investigation.

Experimental Methodologies for Studying Tautomerism

Several spectroscopic techniques are instrumental in elucidating the tautomeric equilibrium of pyridin-2-ol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[8][9] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the lactam and lactim forms. The rate of interconversion between tautomers determines the appearance of the NMR spectrum.[9]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of approximately 10 mg/mL.

-

Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Analysis: Integrate the signals corresponding to unique protons of each tautomer to determine their relative populations. For example, the chemical shift of the methyl group protons will be different for the lactam and lactim forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium by observing changes in the electronic absorption spectra in different solvents.[8][10] The lactam and lactim forms exhibit distinct absorption maxima due to differences in their electronic structures.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of dilutions in various solvents of differing polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of 200-400 nm.

-

Data Analysis: Identify the λ_max values for each tautomer. The relative intensities of these peaks can be used to estimate the tautomeric ratio in each solvent. The presence of distinct absorption bands for each tautomer allows for the calculation of the equilibrium constant.[11][12]

Computational Chemistry Approaches

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[13][14] These methods can provide insights into the gas-phase and solution-phase equilibria.

Computational Protocol: DFT Calculations

-

Software: Utilize a quantum chemistry software package such as Gaussian or Spartan.

-

Methodology:

-

Geometry Optimization: Optimize the molecular geometries of both the lactam and lactim tautomers of this compound.

-

Level of Theory: Employ a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[13][14]

-

Solvation Model: To simulate solution-phase behavior, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM).

-

-

Data Analysis: Calculate the electronic energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.

Caption: Workflow for the analysis of tautomerism.[15]

Factors Influencing the Tautomeric Equilibrium of this compound

The interplay of electronic and steric effects of the substituents, along with solvent polarity, dictates the predominant tautomeric form of this compound.

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar solvents favor the pyridone (lactam) form. | The more polar pyridone tautomer is better stabilized by polar solvent molecules.[1][2] |

| Bromine Substituents | May slightly favor the pyridone form. | The electron-withdrawing nature of bromine atoms increases the acidity of the N-H proton, making it a better hydrogen bond donor. |

| Methyl Substituent | May slightly favor the hydroxypyridine (lactim) form. | The electron-donating methyl group can help to stabilize the aromatic lactim tautomer. |

| Hydrogen Bonding | Favors the pyridone form, especially in the solid state and non-polar solvents. | The pyridone tautomer can form stable hydrogen-bonded dimers.[1][4] |

Conclusion

The tautomerism of this compound is a complex equilibrium governed by a combination of substituent effects and environmental factors. While the parent 2-hydroxypyridine system has been extensively studied, the specific influence of the dibromo and methyl substitution pattern requires dedicated experimental and computational investigation. A thorough analysis utilizing NMR and UV-Vis spectroscopy, complemented by DFT calculations, is essential for a comprehensive understanding of the tautomeric landscape of this molecule. This knowledge is critical for predicting its chemical reactivity, biological activity, and material properties, thereby guiding its application in drug discovery and materials science.

References

- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC - NIH. (2021-02-09).

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media.

- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism | The Journal of Physical Chemistry B - ACS Publications. (2021-02-09).

- 2-Pyridone - Wikipedia.

- 2-Pyridone tautomer ratio - Chemistry Stack Exchange. (2021-12-31).

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH. (2016-11-14).

- Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods - Wiley-VCH. (2013-10-08).

- This compound | 500587-45-1 - ChemicalBook. (2025-07-16).

-

Pyridone–pyridol tautomerism in 2-hydroxypyridines with[2][5]-annelated rings and oxygen at the[2]-position - RSC Publishing. Retrieved from

- This compound | 500587-45-1 - ChemicalBook.

- The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (2025-08-07).

- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - Semantic Scholar.

- 3,5-Dibromo-2-hydroxy-6-methylpyridine - Chongqing Chemdad Co. ,Ltd.

- This compound CAS#: 500587-45-1 - ChemicalBook.

- 3,5-Dibromo-2,6-dimethylpyridine | C7H7Br2N | CID 817217 - PubChem.

- How about Tautomers? - WuXi Biology.

- From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF - ResearchGate. (2025-08-06).

- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University.

- Computational Analysis of Pyridin-2-amine and Pyridin-2(5H)-imine Tautomeric Stability - Benchchem.

- Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - NIH. (2015-10-09).

- Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples | Journal of Chemical Information and Modeling. (2016-09-26).

- Pyridine-Tautomerism of Hydroxy Pyridine - ChemTube3D.

- Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects.

- 2-Hydroxypyridine-Tautomerism - ChemTube3D.

- 2-Bromo-6-methylpyridine 98 5315-25-3 - Sigma-Aldrich.

- (PDF) 3,5-Dibromo-6-methylpyridin-2-amine - ResearchGate. (2017-05-16).

- Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely... - ResearchGate.

- An In-depth Technical Guide to the Tautomerism of 6-Methylpyridin-2-amine - Benchchem.

- Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. (2023-11-15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpzgm3X2pnCMyXM1A7OIw6nzVKstFNQWHUqLVJL78PggZWF1vE0KSVhYqhIEfUjH-K0jARl80cOpj7amw3WSFHcxYdi81vspVTOvDTkjNwDgTLFEfCz6kKbpb87rniWPU01PdTrfY317gn2UxAWPB8

- Organic Letters Journal - ACS Publications - American Chemical Society.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017-01-27).

- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI.

- 3,5-Dibromo-1-methylpyridin-2(1H)-one | C6H5Br2NO | CID 3614350 - PubChem.

- Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO - MDPI.

- This compound (Cas 500587-45-1) - Parchem.

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wuxibiology.com [wuxibiology.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. sciforum.net [sciforum.net]

- 13. benchchem.com [benchchem.com]

- 14. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dibromo-6-methylpyridin-2-ol for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the solubility and stability of 3,5-Dibromo-6-methylpyridin-2-ol, a crucial step in its evaluation for potential pharmaceutical applications. Adhering to the principles of scientific integrity, this document outlines not just the "how" but the "why" behind the experimental choices, ensuring a robust and self-validating approach to data generation.

Introduction: Understanding the Physicochemical Landscape

This compound is a substituted pyridine derivative with potential pharmacological activity. Its development into a viable drug candidate hinges on a thorough understanding of its physicochemical properties, primarily its solubility and stability. These parameters are critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide presents a systematic approach to elucidating these key characteristics.

Known Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C6H5Br2NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| Melting Point | 254-255 °C | [2] |

| Boiling Point | 289.9±40.0 °C (Predicted) | [2] |

| Density | 2.081±0.06 g/cm3 (Predicted) | [2] |

| pKa | 8.58±0.10 (Predicted) | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

The predicted pKa of 8.58 suggests that the compound is a weak acid, and its solubility will likely be pH-dependent. The recommended storage conditions indicate potential for degradation under ambient conditions, necessitating a thorough stability assessment.

Solubility Characterization: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. We will explore both thermodynamic and kinetic solubility to build a comprehensive profile.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a given solvent.[3]

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 to assess pH-dependent solubility. Common buffer systems include phosphate, citrate, and borate. Also, select a range of pharmaceutically relevant organic solvents such as ethanol, methanol, DMSO, and propylene glycol.

-

Sample Preparation: Add an excess amount of this compound to each solvent system in screw-capped vials. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed, followed by filtration through a 0.22 µm filter. This step is crucial to avoid overestimation of solubility due to suspended particles.[4]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV (see Section 4).

Data Presentation:

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| pH 2.0 Buffer | 25 | |

| pH 4.5 Buffer | 25 | |

| pH 7.4 Buffer | 25 | |

| pH 10.0 Buffer | 25 | |

| Water | 25 | |

| Ethanol | 25 | |

| Methanol | 25 | |

| DMSO | 25 | |

| Propylene Glycol | 25 | |

| pH 7.4 Buffer | 37 |

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a higher-throughput method often used in early drug discovery.[5]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

-

Aqueous Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well and mix.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Stability Profiling: Unveiling Degradation Pathways

A comprehensive stability study involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish its intrinsic stability. These forced degradation studies are essential for developing a stability-indicating analytical method.[6]

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that the degradation products are representative of those that might form under long-term storage conditions.[7]

Experimental Workflow:

Forced Degradation Workflow. A systematic approach to identifying and characterizing degradation products.

Detailed Protocols:

-

Acidic and Basic Hydrolysis:

-

Dissolve the compound in a suitable solvent and dilute with 0.1 M HCl and 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add hydrogen peroxide to a final concentration of 3%.

-

Store the solution at room temperature, protected from light, and collect samples at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Analyze samples at predetermined intervals.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Development and Validation

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or phosphate buffer) is a good starting point to ensure separation of compounds with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column Temperature: 30°C.

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Demonstrate that the API peak is well-resolved from all degradation product peaks and any other potential impurities. Peak purity analysis using a PDA detector is essential.

-

Linearity and Range: Establish a linear relationship between the detector response and the concentration of the API and its degradation products over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Assess the method's performance when small, deliberate variations are made to the method parameters (e.g., pH of the mobile phase, column temperature).

Analytical Workflow:

Analytical Workflow for Stability Samples. A comprehensive approach to sample analysis and degradant identification.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies will generate critical data to support its progression through the drug development pipeline. The elucidated degradation pathways and the validated stability-indicating method will be invaluable for formulation development, manufacturing process control, and regulatory submissions. Further characterization of any identified degradation products for their potential toxicity will be a necessary subsequent step.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (URL not available)

-

IJCRT.org. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

-

Lösungsfabrik. (2018, August 23). Stability-indicating methods and their role in drug's quality control. Retrieved from [Link]

-

AmbioPharm. What is a stability indicating method? | Peptide Testing. Retrieved from [Link]

- R Discovery. Forced Degradation Studies Research Articles. (URL not available)

-

Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]

-

ResearchGate. (2017, May 16). 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from [Link]

-

National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry. Retrieved from [Link]

-

NIST WebBook. 3,5-Dibromopyridine. Retrieved from [Link]

- 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum. (URL not available)

-

PubChem. 3,6-Dibromo-2-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2017, May 16). 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from [Link]

-

PubChem. 3,5-Dibromo-2,6-dimethylpyridine. Retrieved from [Link]

-

SpectraBase. 3,5-Dibromo-2-methylpyridine. Retrieved from [Link]

Sources

- 1. This compound | 500587-45-1 [chemicalbook.com]

- 2. This compound | 500587-45-1 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ijcrt.org [ijcrt.org]

Navigating the Atomic Landscape: A Technical Guide to the Structural Elucidation of 3,5-Dibromo-6-methylpyridin-2-ol

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Crystallographic Analysis of Substituted Pyridin-2-ols.

While a definitive, publicly archived crystal structure for 3,5-Dibromo-6-methylpyridin-2-ol is not currently available in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2], this guide provides a comprehensive framework for its determination. The structural elucidation of such molecules is paramount in drug discovery and materials science, as the precise three-dimensional arrangement of atoms dictates a compound's physical and biological properties. This document outlines the methodologies and theoretical underpinnings required to successfully determine the crystal structure of this compound, leveraging insights from the crystallographic analysis of the closely related compound, 3,5-Dibromo-6-methylpyridin-2-amine[3][4].

The Imperative of Structural Insight in Drug Development

Pyridin-2-ol derivatives are a class of compounds with significant therapeutic potential, exhibiting a range of biological activities.[5][6] The precise spatial arrangement of substituents on the pyridine ring, such as the bromine atoms and the methyl group in the target compound, can dramatically influence its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of molecules, providing precise measurements of molecular dimensions.[7][8][9]

A Roadmap to Crystal Structure Determination: An Experimental and Theoretical Workflow

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands both experimental skill and theoretical understanding. The following protocol outlines the critical stages for the structural determination of this compound.

Step 1: Synthesis and Purification

The initial and foundational step is the synthesis of high-purity this compound. The presence of impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction analysis.

Synthesis: The synthesis of this compound can be approached through various synthetic routes, often involving the bromination of a suitable pyridin-2-ol precursor.

Purification: Following synthesis, rigorous purification is essential. Techniques such as recrystallization, column chromatography, and sublimation are employed to achieve a purity of >99%. The purity of the final compound should be verified by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Step 2: Crystal Growth – The Crystallographer's Art

The growth of high-quality single crystals is often the most challenging aspect of crystal structure determination.[7] A variety of techniques should be systematically explored to obtain crystals of suitable size and quality for X-ray diffraction.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

A screening of various solvents and solvent combinations is crucial for identifying optimal crystallization conditions.

Step 3: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers automate the process of data collection, where the crystal is irradiated with X-rays from various orientations. The diffracted X-rays are detected, and their intensities are recorded.

Step 4: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.

The quality of the final structure is assessed by various crystallographic metrics, such as the R-factor.

A Case Study: The Crystal Structure of 3,5-Dibromo-6-methylpyridin-2-amine

To illustrate the type of detailed structural information that can be obtained, we can examine the published crystal structure of the analogous compound, 3,5-Dibromo-6-methylpyridin-2-amine.[3][4] The molecule is reported to be almost planar.[3][4] In the crystal, molecules form inversion dimers through N—H···N hydrogen bonds.[3][4]

Table 1: Selected Crystallographic Data for 3,5-Dibromo-6-methylpyridin-2-amine [3]

| Parameter | Value |

| Chemical Formula | C₆H₆Br₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9739 (3) |

| b (Å) | 12.1152 (5) |

| c (Å) | 8.8789 (4) |

| β (°) | 115.008 (2) |

| Volume (ų) | 776.52 (6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.268 |

Visualizing the Process and Structure

To further clarify the experimental workflow and the anticipated molecular structure, the following diagrams are provided.

Caption: Experimental workflow for the determination of the crystal structure of a small organic molecule.

Caption: 2D representation of the molecular structure of this compound.

Conclusion

The determination of the crystal structure of this compound is an achievable and critical step in understanding its chemical behavior and potential applications. By following a systematic approach encompassing synthesis, purification, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a detailed three-dimensional model of the molecule. The insights gained from such a study, including precise bond lengths, bond angles, and intermolecular interactions, are invaluable for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new therapeutic agents and functional materials.

References

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering. [Link]

-

Application of Crystalline Matrices for the Structural Determination of Organic Molecules. Accounts of Chemical Research. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]

-

X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. ResearchGate. [Link]

-

3,5-Dibromo-6-methylpyridin-2-amine. ResearchGate. [Link]

-

3,5-Dibromo-2,6-dimethylpyridine. PubChem. [Link]

-

3,6-Dibromo-2-methylpyridine. PubChem. [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

-

(PDF) 3,5-Dibromo-6-methylpyridin-2-amine. ResearchGate. [Link]

-

3,5-Dibromo-2-hydroxy-6-methylpyridine. Chongqing Chemdad Co., Ltd. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

-

X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. [Link]

-

Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects. LinkedIn. [Link]

-

Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. [Link]

-

Introducing Cambridge Structural Database 6.00. Cambridge Crystallographic Data Centre. [Link]

-

3,5-dibromo-2-methylpyridine (C6H5Br2N). PubChemLite. [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids [mdpi.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. rigaku.com [rigaku.com]

- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 3,5-Dibromo-6-methylpyridin-2-ol in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyridine ring and its derivatives stand as a cornerstone, integral to the architecture of a multitude of therapeutic agents.[1][2][3] The pyridin-2(1H)-one moiety, in particular, is a "privileged scaffold," a structural framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets.[4] This guide delves into the strategic potential of a specific, yet underexplored, building block: 3,5-Dibromo-6-methylpyridin-2-ol . While direct extensive literature on this precise molecule is nascent, its structural features—a reactive di-brominated core, a lipophilic methyl group, and the versatile pyridin-2-one system—present a compelling case for its application as a versatile starting material for the synthesis of novel, biologically active compounds. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, illuminating the synthetic pathways, potential therapeutic applications, and screening methodologies to unlock the full potential of this promising scaffold.

The Molecular Blueprint: Chemical Characteristics and Synthetic Versatility

The strategic value of this compound lies in its inherent chemical reactivity. The two bromine atoms at the C3 and C5 positions are not merely passive substituents; they are functional handles that open a gateway to a vast chemical space through modern synthetic methodologies. The pyridin-2-one core can exist in equilibrium with its tautomeric form, 2-hydroxy-6-methyl-3,5-dibromopyridine, a feature that can influence its reactivity and biological interactions.

The true power of this scaffold is realized through palladium-catalyzed cross-coupling reactions, which allow for the sequential and regioselective introduction of diverse molecular fragments. This modular approach is paramount in modern medicinal chemistry for the rapid generation of compound libraries for high-throughput screening and for the fine-tuning of structure-activity relationships (SAR).

Strategic Derivatization via Cross-Coupling Reactions

The presence of two bromine atoms allows for a stepwise or one-pot derivatization, offering precise control over the final molecular architecture. The differential reactivity of the bromine atoms can be exploited to achieve regioselectivity.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organoboron compound with a halide. For this compound, this reaction can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the resulting derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-substitution or 2.2 eq. for di-substitution), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is invaluable for introducing linear, rigid alkynyl linkers, which can be used to probe binding pockets of target proteins or to serve as precursors for further transformations.

Experimental Protocol: Sonogashira Coupling of this compound

-

Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent mixture (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper co-catalyst (e.g., CuI, 0.1 eq.).

-

Reagent Addition: After degassing the reaction mixture, add the terminal alkyne (1.1 eq.) dropwise.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[6][7] This reaction allows for the introduction of a diverse range of primary and secondary amines, which can serve as key pharmacophoric features, such as hydrogen bond donors and acceptors.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor its progress.

-

Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.

Caption: Synthetic diversification of the core scaffold.

Potential Therapeutic Applications: From Bench to Bedside

The pyridin-2-one scaffold is present in a number of FDA-approved drugs and clinical candidates, highlighting its therapeutic relevance.[1][2][4] By leveraging the synthetic strategies outlined above, derivatives of this compound can be tailored to target a variety of disease areas.

Anticancer Agents: Targeting Kinases and Cell Proliferation

A significant number of pyridine and pyridin-2-one derivatives exhibit potent anticancer activity, often by inhibiting key enzymes in signaling pathways that drive tumor growth, such as protein kinases.[7][8][9][10][11][12][13][14]

Mechanism of Action: Many pyridin-2-one-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[8][10] The pyridine nitrogen and the exocyclic oxygen can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine portion of ATP. Substituents at the C3, C5, and C6 positions can then be optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

-

C5 Position: Introduction of bulky aryl or heteroaryl groups at the C5 position can lead to potent kinase inhibitors. The nature of these groups can be fine-tuned to achieve selectivity for specific kinases.[15]

-

C3 Position: Substitution at the C3 position with groups capable of hydrogen bonding or hydrophobic interactions can further enhance binding affinity.

-

N1 Position: Alkylation or arylation at the pyridinone nitrogen can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also influence biological activity.

Table 1: Representative Pyridine-Based Kinase Inhibitors and their Targets

| Compound | Target Kinase(s) | Reported IC₅₀ |

| Compound 36 | c-Src | 12.5 µM[8] |

| Pyridine-urea 8e | VEGFR-2 | 3.93 µM[1][11][14] |

| O-alkyl pyridine 4f | PIM-1 | 0.095 µM[10] |

Experimental Protocol: In Vitro Anticancer Screening

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[10]

-

-

Kinase Inhibition Assay:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for the target kinase.

-

Incubate the kinase, substrate, ATP, and varying concentrations of the test compound.

-

Measure the kinase activity by quantifying the amount of ADP produced.

-

Determine the IC₅₀ value for kinase inhibition.

-

-

Cell Cycle Analysis:

Caption: Kinase inhibition by pyridin-2-one derivatives.

Cardiotonic Agents: Modulating Cardiac Function

Certain pyridin-2-one derivatives, such as the approved drug Milrinone , act as potent cardiotonic agents.[6][17][18] These compounds are used in the short-term management of severe heart failure.

Mechanism of Action: Milrinone selectively inhibits phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6] Inhibition of PDE3 in cardiac and vascular smooth muscle leads to increased intracellular cAMP levels. In the heart, this results in a positive inotropic effect (increased contractility), while in blood vessels, it leads to vasodilation.

SAR Insights:

-

The bipyridine structure of milrinone is crucial for its activity. The pyridin-2-one ring acts as a key pharmacophore.

-

The cyano group at the C5 position and the methyl group at the C6 position are important for potency.[19]

-

Modifications to the second pyridine ring have been explored to develop analogs with improved pharmacological profiles.[19][20]

Table 2: Pyridin-2-one-based Cardiotonic Agents

| Drug | Mechanism of Action | Therapeutic Use |

| Milrinone | Selective PDE3 inhibitor | Acute decompensated heart failure[6][18] |

| Amrinone | Selective PDE3 inhibitor | Congestive heart failure[1][18][21] |

Experimental Protocol: Evaluation of Cardiotonic Activity

-

In Vitro PDE3 Inhibition Assay:

-

Isolate PDE3 from a relevant tissue source (e.g., guinea pig heart).

-

Incubate the enzyme with a fluorescently labeled cAMP substrate and varying concentrations of the test compound.

-

Measure the fluorescence polarization to determine the extent of substrate degradation.

-

Calculate the IC₅₀ for PDE3 inhibition.

-

-

Isolated Heart Preparation (Langendorff):

-

Perfuse an isolated rodent heart with a physiological salt solution.

-

Measure contractile force, heart rate, and coronary flow.

-

Administer the test compounds and observe their effects on cardiac parameters to assess inotropic and chronotropic activity.

-

Antifibrotic Agents: A Case Study of Pirfenidone

Pirfenidone is an FDA-approved drug for the treatment of idiopathic pulmonary fibrosis (IPF).[22][23][24][25][26] It is a simple substituted pyridin-2-one, underscoring the therapeutic potential of this scaffold.

Mechanism of Action: The exact mechanism of action of pirfenidone is not fully elucidated, but it is known to have both anti-inflammatory and antifibrotic effects. It is believed to downregulate the production of pro-fibrotic growth factors like transforming growth factor-beta (TGF-β) and inhibit fibroblast proliferation and differentiation.[22][25]

SAR Insights:

-

The core 5-methyl-1-phenylpyridin-2(1H)-one structure is essential for its activity.

-

Analogs with modifications at the C3 position of the pyridinone ring have been synthesized to enhance antifibrotic efficacy.[22][23]

-

Replacement of the 5-methyl group with other functionalities is an active area of research to improve the metabolic stability and reduce side effects.[25]

Experimental Protocol: Evaluation of Antifibrotic Activity

-

In Vitro Fibroblast Differentiation Assay:

-

Culture human lung fibroblasts (e.g., LL29 cells).

-

Induce differentiation into myofibroblasts by treating with TGF-β.

-

Co-treat the cells with the test compounds and assess the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen by immunofluorescence or Western blotting.[22]

-

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model:

-

Induce pulmonary fibrosis in mice or rats by intratracheal administration of bleomycin.

-